molecular formula C20H16ClFN2O3S2 B3650021 2-[(4-chlorophenyl)sulfanyl]-N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}acetamide

2-[(4-chlorophenyl)sulfanyl]-N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}acetamide

Cat. No.: B3650021
M. Wt: 450.9 g/mol
InChI Key: IZTMSWJJCYXISQ-UHFFFAOYSA-N
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Description

2-[(4-chlorophenyl)sulfanyl]-N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}acetamide is an organic compound with the molecular formula C15H12ClFNO3S2. This compound is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by the presence of both chlorophenyl and fluorophenyl groups, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 2-[(4-chlorophenyl)sulfanyl]-N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}acetamide involves several steps. One common synthetic route includes the following steps:

    Formation of the chlorophenyl sulfanyl intermediate: This step involves the reaction of 4-chlorophenyl thiol with an appropriate acylating agent under controlled conditions to form the chlorophenyl sulfanyl intermediate.

    Formation of the fluorophenyl sulfamoyl intermediate: This step involves the reaction of 4-fluorophenyl amine with a sulfonyl chloride to form the fluorophenyl sulfamoyl intermediate.

    Coupling reaction: The final step involves the coupling of the two intermediates under suitable conditions to form the desired compound.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-[(4-chlorophenyl)sulfanyl]-N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.

Common reagents and conditions used in these reactions vary depending on the desired product. Major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives.

Scientific Research Applications

2-[(4-chlorophenyl)sulfanyl]-N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenyl)sulfanyl]-N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-[(4-chlorophenyl)sulfanyl]-N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}acetamide can be compared with other similar compounds, such as:

  • 2-[(4-chlorophenyl)sulfanyl]-N-(2-methoxy-5-nitrophenyl)acetamide
  • 2-[(4-chlorophenyl)sulfanyl]-N-(4-methoxybenzyl)acetamide
  • 2-[(4-chlorophenyl)sulfanyl]-N-(2,4,5-trifluorophenyl)acetamide

These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and potential applications

Properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClFN2O3S2/c21-14-1-9-18(10-2-14)28-13-20(25)23-16-7-11-19(12-8-16)29(26,27)24-17-5-3-15(22)4-6-17/h1-12,24H,13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZTMSWJJCYXISQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CSC3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClFN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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